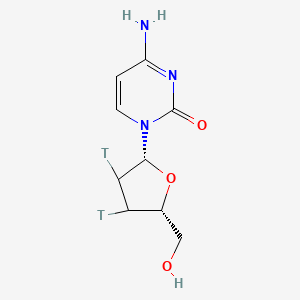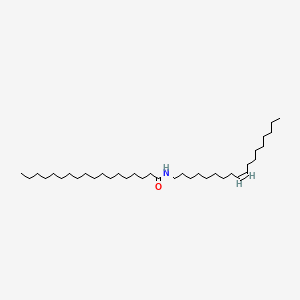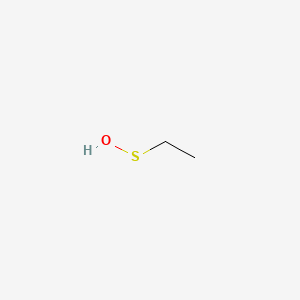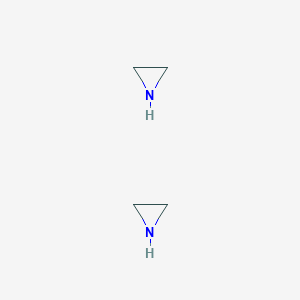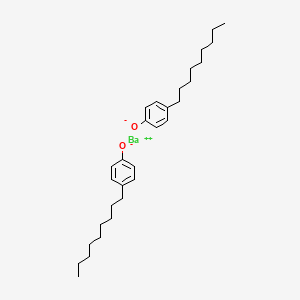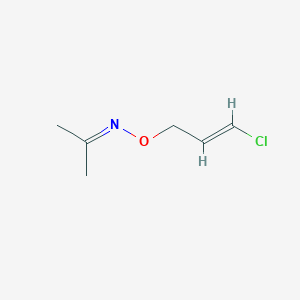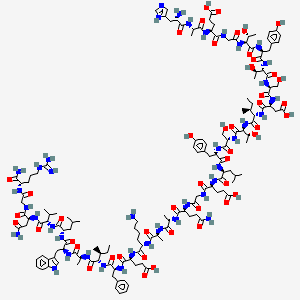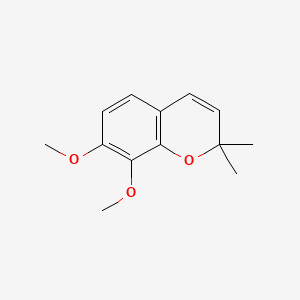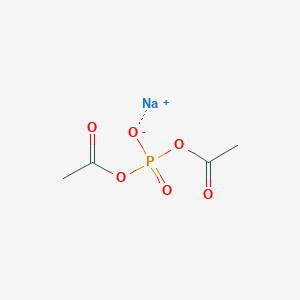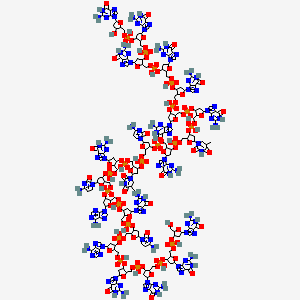
Unii-W01G2C1bcf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CpG 8954 is a synthetic class A CpG oligodeoxynucleotide (ODN) used as a β-lymphocyte chemokine agent. CpG oligodeoxynucleotides are short single-stranded synthetic DNA molecules that contain unmethylated cytosine-phosphate-guanine (CpG) dinucleotide motifs. These motifs are recognized by the immune system as pathogen-associated molecular patterns, which can stimulate an immune response .
Preparation Methods
CpG 8954 is synthesized using solid-phase oligonucleotide synthesis techniques. This method involves the stepwise addition of nucleotide residues to a growing chain that is anchored to a solid support. The process typically uses phosphoramidite chemistry, where nucleoside phosphoramidites are sequentially added to the 5’ end of the growing oligonucleotide chain . The reaction conditions include the use of anhydrous solvents and protecting groups to prevent unwanted side reactions. Industrial production methods for CpG 8954 involve large-scale synthesis using automated DNA synthesizers, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
CpG 8954 primarily undergoes substitution reactions, where specific nucleotides can be replaced or modified to alter its sequence and properties. Common reagents used in these reactions include phosphoramidites, activators like tetrazole, and capping agents to block unreacted hydroxyl groups . The major products formed from these reactions are modified oligodeoxynucleotides with specific sequences designed for targeted applications.
Scientific Research Applications
CpG 8954 has a wide range of scientific research applications. It is used extensively in immunology research as an immunostimulant to activate immune cells such as B cells and dendritic cells . In cancer research, CpG 8954 is investigated for its potential to enhance anti-tumor immune responses by activating Toll-like receptor 9 (TLR9) on immune cells . Additionally, CpG 8954 is used in vaccine development as an adjuvant to boost the immune response to antigens. In the field of infectious diseases, CpG 8954 is studied for its ability to enhance the immune response against viral and bacterial infections .
Mechanism of Action
The mechanism of action of CpG 8954 involves the recognition of its unmethylated CpG motifs by Toll-like receptor 9 (TLR9) expressed on immune cells such as B cells and plasmacytoid dendritic cells . Upon binding to TLR9, CpG 8954 triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other transcription factors . This results in the production of pro-inflammatory cytokines, chemokines, and the upregulation of co-stimulatory molecules, ultimately leading to the activation and proliferation of immune cells .
Comparison with Similar Compounds
CpG 8954 is unique among CpG oligodeoxynucleotides due to its specific sequence and high immunostimulatory activity. Similar compounds include other class A CpG ODNs such as CpG 2395, CpG 1585, and CpG 1681, which also contain unmethylated CpG motifs and are used as immunostimulants . CpG 8954 is distinguished by its specific sequence and the particular immune responses it elicits.
Properties
CAS No. |
541547-31-3 |
|---|---|
Molecular Formula |
C207H255N93O124P20 |
Molecular Weight |
6649 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C207H255N93O124P20/c1-71-30-283(206(322)278-173(71)303)122-14-78(409-430(334,335)366-34-96-75(11-119(386-96)280-6-3-115(208)247-203(280)319)406-427(328,329)373-43-105-85(21-130(395-105)292-62-238-146-164(292)255-194(218)269-180(146)310)415-435(344,345)370-38-100-79(15-123(390-100)284-31-72(2)174(304)279-207(284)323)410-431(336,337)376-46-108-87(23-132(398-108)294-64-240-148-166(294)257-196(220)271-182(148)312)419-440(354,355)380-50-112-91(27-136(402-112)298-68-244-152-170(298)261-200(224)275-186(152)316)422-443(360,361)382-52-114-93(29-138(404-114)300-70-246-154-172(300)263-202(226)277-188(154)318)424-444(362,363)383-51-113-92(28-137(403-113)299-69-245-153-171(299)262-201(225)276-187(153)317)423-442(358,359)381-49-111-89(25-134(401-111)296-66-242-150-168(296)259-198(222)273-184(150)314)420-438(350,351)377-42-104-82(18-127(394-104)289-59-235-143-161(289)252-191(215)266-177(143)307)411-425(324,325)364-33-95-73(302)9-118(385-95)287-57-233-141-159(287)250-189(213)264-175(141)305)99(389-122)37-369-434(342,343)414-84-20-129(291-61-237-145-163(291)254-193(217)268-179(145)309)396-106(84)44-374-428(330,331)407-76-12-120(281-7-4-116(209)248-204(281)320)387-97(76)35-367-432(338,339)412-80-16-124(285-55-231-139-155(211)227-53-229-157(139)285)391-101(80)39-371-436(346,347)417-86-22-131(293-63-239-147-165(293)256-195(219)270-181(147)311)397-107(86)45-375-429(332,333)408-77-13-121(282-8-5-117(210)249-205(282)321)388-98(77)36-368-433(340,341)413-81-17-125(286-56-232-140-156(212)228-54-230-158(140)286)392-102(81)40-372-437(348,349)418-88-24-133(295-65-241-149-167(295)258-197(221)272-183(149)313)399-109(88)47-379-441(356,357)421-90-26-135(297-67-243-151-169(297)260-199(223)274-185(151)315)400-110(90)48-378-439(352,353)416-83-19-128(290-60-236-144-162(290)253-192(216)267-178(144)308)393-103(83)41-365-426(326,327)405-74-10-126(384-94(74)32-301)288-58-234-142-160(288)251-190(214)265-176(142)306/h3-8,30-31,53-70,73-114,118-138,301-302H,9-29,32-52H2,1-2H3,(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,352,353)(H,354,355)(H,356,357)(H,358,359)(H,360,361)(H,362,363)(H2,208,247,319)(H2,209,248,320)(H2,210,249,321)(H2,211,227,229)(H2,212,228,230)(H,278,303,322)(H,279,304,323)(H3,213,250,264,305)(H3,214,251,265,306)(H3,215,252,266,307)(H3,216,253,267,308)(H3,217,254,268,309)(H3,218,255,269,310)(H3,219,256,270,311)(H3,220,257,271,312)(H3,221,258,272,313)(H3,222,259,273,314)(H3,223,260,274,315)(H3,224,261,275,316)(H3,225,262,276,317)(H3,226,263,277,318) |
InChI Key |
CZZLLDDFQKSALH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


